molecular formula C14H14N2O3S B15305891 N-[4-(4-sulfamoylphenyl)phenyl]acetamide

N-[4-(4-sulfamoylphenyl)phenyl]acetamide

Cat. No.: B15305891
M. Wt: 290.34 g/mol
InChI Key: TYUPAYDDEAPZNE-UHFFFAOYSA-N
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Description

Chemical Structure and Synonyms N-[4-(4-Sulfamoylphenyl)phenyl]acetamide, also known as acetylsulfanilamide (IUPAC name: N-(4-sulfamoylphenyl)acetamide), is a sulfonamide derivative featuring an acetamide group attached to a phenyl ring substituted with a sulfamoyl group at the para position. Its molecular formula is C₈H₁₀N₂O₃S, and it is recognized by synonyms such as 4-acetamidobenzenesulphonamide and N-(4-sulphamoylphenyl)acetamide .

Synthesis and General Properties The compound is typically synthesized via acetylation of sulfanilamide derivatives.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[4-(4-sulfamoylphenyl)phenyl]acetamide

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)

InChI Key

TYUPAYDDEAPZNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-sulfamoylphenyl)phenyl]acetamide involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-sulfamoylphenyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives,

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

The pharmacological profile of sulfonamide-acetamide hybrids is highly dependent on substituents attached to the phenyl ring or sulfonamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name/ID Structural Features Pharmacological Activity Reference
N-[4-(4-Sulfamoylphenyl)phenyl]acetamide Para-substituted sulfamoylphenyl-acetamide Not explicitly reported (scaffold for derivatives)
Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) Piperazinylsulfonyl group at para position Analgesic activity comparable to paracetamol
Compound 6 (N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide) Chalcone backbone with nitro substituent 32–34× more potent antinociceptive activity than aspirin/acetaminophen
2-(4-Chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide Phenoxy group with chloro and methyl substituents Potential antimicrobial/anti-inflammatory activity (structural inference)
N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}acetamide Chlorophenyl-sulfamoyl substitution Unspecified, likely modulates receptor affinity
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide Methoxybenzyl-sulfamoyl group Enhanced solubility or metabolic stability

Key Findings from Analog Studies

Analgesic and Anti-nociceptive Activities
  • Compound 35 : Exhibited superior analgesic activity to paracetamol in murine models, attributed to the electron-donating piperazinyl group enhancing receptor binding .
  • Compound 6 : Demonstrated potent inhibition of inflammatory pain in formalin and capsaicin tests, likely due to the nitro group’s electron-withdrawing effects stabilizing the chalcone backbone .
Antimicrobial Potential
  • 2-(4-Chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide: The chloro and methyl groups may improve lipophilicity, enhancing membrane penetration in bacterial targets .
  • Pyrazoline derivatives (e.g., Compound 39): Synthesized via chalcone intermediates, these compounds showed activity against cholinesterase and monoamine oxidase, suggesting dual therapeutic roles .
Structural Influence on Bioactivity
  • Electron-withdrawing groups (e.g., -NO₂ in Compound 6) enhance antinociceptive activity by stabilizing molecular interactions with pain receptors.
  • Heterocyclic additions (e.g., pyrimidine in N₀-[4-[N-(pyrimidin-2-yl)sulfamoyl]phenyl]acetamide) introduce hydrogen-bonding sites, critical for antimicrobial activity .

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